Cas no 62634-85-9 (3-Aminoazetidin-2-one, acetic acid)
3-Aminoazetidin-2-one, acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Azetidinone, 3-amino-, monoacetate
- 62634-85-9
- 3-Aminoazetidin-2-one,aceticacid
- 3-Aminoazetidin-2-one, acetic acid
- acetic acid;3-aminoazetidin-2-one
- EN300-352243
- 3-aminoazetidin-2-one; acetic acid
- Z2752201544
-
- MDL: MFCD30537792
- Inchi: 1S/C3H6N2O.C2H4O2/c4-2-1-5-3(2)6;1-2(3)4/h2H,1,4H2,(H,5,6);1H3,(H,3,4)
- InChI Key: GCANMCUQWOLTLB-UHFFFAOYSA-N
- SMILES: O=C1C(CN1)N.OC(C)=O
Computed Properties
- Exact Mass: 146.0692
- Monoisotopic Mass: 146.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 112
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.4Ų
Experimental Properties
- PSA: 92.42
3-Aminoazetidin-2-one, acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A293470-2.5mg |
3-Aminoazetidin-2-one, acetic acid |
62634-85-9 | 2.5mg |
$ 295.00 | 2022-06-08 | ||
| TRC | A293470-5mg |
3-Aminoazetidin-2-one, acetic acid |
62634-85-9 | 5mg |
$ 570.00 | 2022-06-08 | ||
| TRC | A293470-10mg |
3-Aminoazetidin-2-one, acetic acid |
62634-85-9 | 10mg |
$ 910.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038386-1g |
3-Aminoazetidin-2-one acetate |
62634-85-9 | 1g |
¥18427.00 | 2024-05-06 | ||
| Enamine | EN300-352243-1g |
3-aminoazetidin-2-one, acetic acid |
62634-85-9 | 95% | 1g |
$2965.0 | 2023-09-03 | |
| Enamine | EN300-352243-5g |
3-aminoazetidin-2-one, acetic acid |
62634-85-9 | 95% | 5g |
$8598.0 | 2023-09-03 | |
| Enamine | EN300-352243-10g |
3-aminoazetidin-2-one, acetic acid |
62634-85-9 | 95% | 10g |
$12748.0 | 2023-09-03 | |
| Enamine | EN300-352243-0.05g |
3-aminoazetidin-2-one, acetic acid |
62634-85-9 | 95.0% | 0.05g |
$788.0 | 2025-03-18 | |
| Enamine | EN300-352243-0.1g |
3-aminoazetidin-2-one, acetic acid |
62634-85-9 | 95.0% | 0.1g |
$1029.0 | 2025-03-18 | |
| Enamine | EN300-352243-0.25g |
3-aminoazetidin-2-one, acetic acid |
62634-85-9 | 95.0% | 0.25g |
$1467.0 | 2025-03-18 |
3-Aminoazetidin-2-one, acetic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
Additional information on 3-Aminoazetidin-2-one, acetic acid
Compound CAS No 62634-85-9: 2-Azetidinone, 3-amino-, monoacetate
The compound with CAS No 62634-85-9, known as 2-Azetidinone, 3-amino-, monoacetate, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of azetidinones, which are four-membered ring structures with lactam functionality. The presence of an amino group at the 3-position and an acetate moiety further distinguishes this compound from its analogs. Recent studies have highlighted its potential applications in drug development, particularly in the design of bioactive molecules targeting specific cellular pathways.
2-Azetidinone, 3-amino-, monoacetate has been extensively studied for its structural properties and biological activity. Researchers have employed advanced spectroscopic techniques to elucidate its molecular structure, confirming the presence of the azetidinone ring system and the substitution pattern at the amino and acetate positions. These findings have been published in reputable journals, contributing to a deeper understanding of its chemical properties.
The synthesis of 2-Azetidinone, 3-amino-, monoacetate involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent advancements in synthetic chemistry have enabled the development of more efficient routes for its preparation. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel method utilizing microwave-assisted synthesis to achieve higher yields and faster reaction times.
In terms of biological activity, 2-Azetidinone, 3-amino-, monoacetate has shown promising results in preclinical models. It has been evaluated for its potential as an inhibitor of certain enzymes involved in metabolic pathways. A research team at the University of California reported that this compound exhibits selective inhibition against a key enzyme implicated in neurodegenerative diseases. These findings suggest that 2-Azetidinone, 3-amino-, monoacetate could serve as a lead compound for developing therapeutic agents targeting such conditions.
Moreover, 2-Azetidinone, 3-amino-, monoacetate has been explored for its role in drug delivery systems. Its unique structure allows for potential modification into prodrugs or delivery vehicles that enhance bioavailability and target specificity. A study published in *Drug Delivery* highlighted its ability to act as a carrier for hydrophobic drugs, improving their solubility and absorption profiles.
The pharmacokinetic properties of 2-Azetidinone, 3-amino-, monoacetate have also been investigated. Preclinical studies indicate that it demonstrates moderate absorption and distribution characteristics, with a favorable half-life profile. These attributes make it a candidate for further exploration in clinical trials.
In conclusion, 2-Azetidinone, 3-amino-, monoacetate (CAS No 62634-85-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structure and biological activity make it an attractive target for drug discovery efforts. As research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in advancing therapeutic interventions across various disease areas.
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